N-(naphthalen-1-yl)-2-(3-oxothiomorpholin-2-yl)acetamide
Overview
Description
N-(naphthalen-1-yl)-2-(3-oxothiomorpholin-2-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthyl group attached to an acetamide moiety, which is further linked to a thiomorpholine ring with a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the acylation of 1-naphthylamine with chloroacetyl chloride to form N-(1-naphthyl)-2-chloroacetamide. This intermediate is then reacted with thiomorpholine-3-one under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Brominated or nitrated derivatives of the naphthyl group.
Scientific Research Applications
N-(naphthalen-1-yl)-2-(3-oxothiomorpholin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-(3-oxothiomorpholin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-naphthyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide
- N-(1-naphthyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide
Uniqueness
N-(naphthalen-1-yl)-2-(3-oxothiomorpholin-2-yl)acetamide stands out due to its unique thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other naphthyl acetamide derivatives, potentially offering unique interactions with biological targets and novel applications in various fields.
Properties
IUPAC Name |
N-naphthalen-1-yl-2-(3-oxothiomorpholin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-15(10-14-16(20)17-8-9-21-14)18-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,14H,8-10H2,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJNSWQFXMKWJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C(=O)N1)CC(=O)NC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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